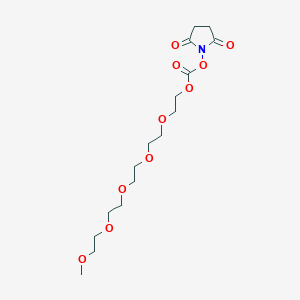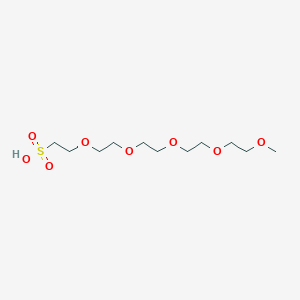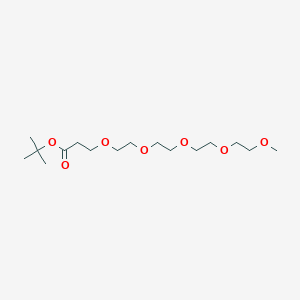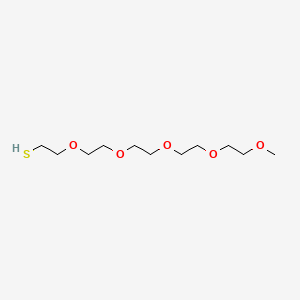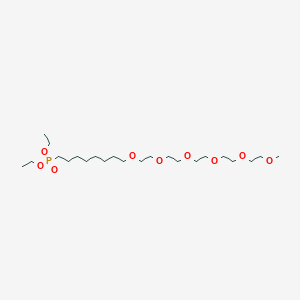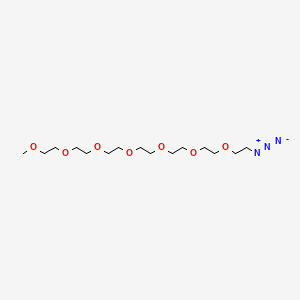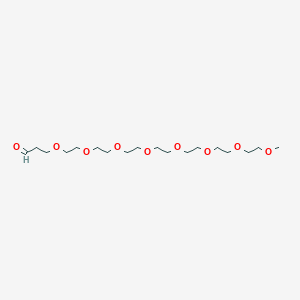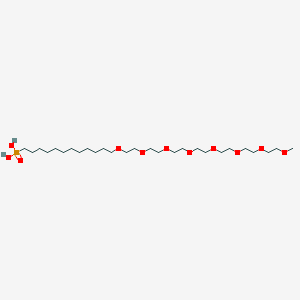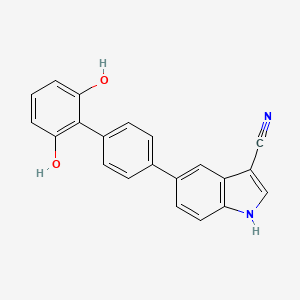
MT 63-78
Übersicht
Beschreibung
MT 63-78 ist ein spezifischer und potenter direkter Aktivator der Adenosinmonophosphat-aktivierten Proteinkinase (AMPK) mit einer effektiven Konzentration (EC50) von 25 Mikromolar. Diese Verbindung hat ein erhebliches Potenzial gezeigt, den mitotischen Zellarrest und die Apoptose zu induzieren, insbesondere in Prostatakrebszellen, indem sie die Lipogenese und den Mechanistischen Zielweg des Rapamycin-Komplexes 1 (mTORC1) hemmt .
Wissenschaftliche Forschungsanwendungen
MT 63-78 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Aktivierung von AMPK und deren nachgeschaltete Auswirkungen zu untersuchen.
Biologie: Untersucht auf seine Rolle in der Zellzyklusregulation, Apoptose und Stoffwechselwegen.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Krebsbehandlung, insbesondere bei Prostatakrebs, durch Hemmung des Tumorwachstums und Induktion der Apoptose.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf Stoffwechsel- und proliferative Erkrankungen abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkungen durch die direkte Aktivierung von AMPK, einem wichtigen Regulator der zellulären Energiehomöostase. Nach der Aktivierung phosphoryliert und inhibiert AMPK Acetyl-CoA-Carboxylase (ACC) und das mechanistische Ziel des Rapamycins (mTOR), was zu einer reduzierten Lipogenese und Zellwachstum führt. Diese Aktivierung induziert auch einen Zellzyklusarrest in der G2/M-Phase und fördert die Apoptose durch die Anhäufung von pro-apoptotischen Proteinen wie Puma .
Wirkmechanismus
Target of Action
The primary target of MT 63-78 is AMPK (5’ adenosine monophosphate-activated protein kinase) . AMPK is a crucial regulator of cellular energy homeostasis and has been associated with various pathologies, including cancer .
Mode of Action
This compound acts as a direct activator of AMPK, with an EC50 of 25 μM . It induces cell mitotic arrest and apoptosis . The compound’s interaction with AMPK leads to the phosphorylation of the AMPK targets Acetyl-CoA Carboxylase (ACC) on Ser79 and of Raptor on Ser792 .
Biochemical Pathways
This compound affects the lipogenesis and mTORC1 pathways . By activating AMPK, it inhibits the lipogenesis pathway, which is crucial for the synthesis of fatty acids. It also inhibits the mTORC1 pathway, which is involved in cell growth and proliferation .
Result of Action
The activation of AMPK by this compound leads to a decrease in cell number, indicating its potential as an anti-cancer agent . It also induces cell mitotic arrest and apoptosis . Furthermore, this compound blocks prostate cancer growth by inhibiting the lipogenesis and mTORC1 pathways .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MT 63-78 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren nachfolgende Reaktion unter kontrollierten Bedingungen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Im Allgemeinen werden organische Synthesetechniken wie Kondensationsreaktionen, Cyclisierung und Reinigungsprozesse verwendet, um die gewünschte Reinheit und Ausbeute zu erzielen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung einer gleichbleibenden Qualität und Reinheit umfassen. Dazu kann die Verwendung von automatisierten Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungsverfahren wie Hochleistungsflüssigkeitschromatographie (HPLC) gehören .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MT 63-78 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung modifizieren, wodurch ihre biologische Aktivität möglicherweise verändert wird.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu modifizieren, was sich auf die Reaktivität und Stabilität der Verbindung auswirkt.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, wodurch die Eigenschaften der Verbindung verbessert oder verändert werden
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die gewünschten Umwandlungen zu erreichen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Analoga hervorbringen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
A-769662: Ein weiterer direkter Aktivator von AMPK mit ähnlichen Auswirkungen auf den Zellstoffwechsel und die Apoptose.
991: Ein selektiver Aktivator von AMPK, der auch auf Stoffwechselwege abzielt und in Krebsmodellen Wirksamkeit gezeigt hat
Einzigartigkeit
MT 63-78 ist einzigartig in seiner hohen Spezifität und Potenz als direkter AMPK-Aktivator. Es hemmt effektiv das Wachstum von Prostatakrebs, indem es sowohl die Lipogenese als auch die mTORC1-Pfade angreift, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
5-[4-(2,6-dihydroxyphenyl)phenyl]-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c22-11-16-12-23-18-9-8-15(10-17(16)18)13-4-6-14(7-5-13)21-19(24)2-1-3-20(21)25/h1-10,12,23-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSYZPLXAFVMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


